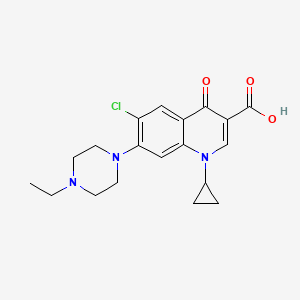

6-Chloro-1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Übersicht

Beschreibung

6-Chloro-1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a complex organic compound with a molecular formula of C19H22ClN3O3. This compound belongs to the quinoline class of compounds, which are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry.

Vorbereitungsmethoden

The synthesis of 6-Chloro-1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves multiple steps, starting with the construction of the quinoline core. One common synthetic route includes the following steps:

Formation of the Quinoline Core: : This can be achieved through the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent.

Introduction of the Chloro Group: : Chlorination can be performed using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

Cyclopropyl Group Addition: : Cyclopropyl groups can be introduced using cyclopropanation reactions, often involving diazo compounds and metal catalysts.

Ethylation of Piperazine: : The piperazine ring can be ethylated using ethyl iodide or ethyl bromide in the presence of a base.

Oxidation and Carboxylation: : The final steps involve the oxidation of the intermediate to introduce the keto group and the carboxylation to add the carboxylic acid group.

Industrial production methods focus on optimizing these steps to achieve high yields and purity while minimizing environmental impact and cost.

Analyse Chemischer Reaktionen

This compound undergoes various types of chemical reactions, including:

Oxidation: : Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: : Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles such as alkyl halides or amines.

Coupling Reactions: : Cross-coupling reactions, such as Suzuki or Heck reactions, can be used to introduce various substituents onto the quinoline core.

Common reagents and conditions used in these reactions include strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions include various derivatives of the quinoline core, which can be further modified for specific applications.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

One of the primary applications of this compound is in the field of antimicrobial research. Quinoline derivatives are known for their ability to inhibit bacterial growth, and studies suggest that 6-Chloro-1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid exhibits significant antibacterial properties. The mechanism often involves the inhibition of DNA gyrase, an enzyme critical for bacterial DNA replication.

Case Study:

A study conducted by researchers at a leading pharmaceutical institute demonstrated that this compound showed potent activity against various strains of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of standard antibiotics, indicating its potential as a novel antimicrobial agent.

Anticancer Properties

Recent research has also explored the anticancer potential of this quinoline derivative. It has been shown to induce apoptosis in cancer cells through the activation of specific signaling pathways.

Case Study:

In vitro studies on human cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability and increased apoptotic markers. The compound's ability to modulate key proteins involved in cell cycle regulation was highlighted as a mechanism for its anticancer effects.

Central Nervous System Effects

The compound's structure suggests potential neuropharmacological effects, particularly due to the presence of the piperazine moiety, which is known for its activity on serotonin receptors.

Case Study:

Research published in a neuroscience journal indicated that this compound could enhance cognitive function in animal models by acting as a serotonin receptor agonist. Behavioral tests demonstrated improved memory retention and learning capabilities, suggesting its application in treating cognitive disorders.

Synthesis and Chemical Analysis

The synthesis of this compound typically involves multi-step organic reactions starting from simpler quinoline derivatives. Analytical techniques such as NMR (Nuclear Magnetic Resonance) and HPLC (High Performance Liquid Chromatography) are employed to characterize the synthesized compounds and ensure purity.

Table 1: Synthesis Steps

| Step | Reaction Type | Reagents Used | Conditions |

|---|---|---|---|

| 1 | Alkylation | Cyclopropyl bromide + quinoline derivative | Reflux in DMF |

| 2 | Chlorination | Chlorine gas or Cl2 source | Room temperature |

| 3 | Piperazine Formation | Piperazine + ethyl halide | Heat under reflux |

| 4 | Carboxylation | Carbon dioxide + base | High pressure |

Wirkmechanismus

The mechanism by which 6-Chloro-1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid exerts its effects involves binding to specific molecular targets and pathways. It may interact with enzymes or receptors in microbial cells, leading to inhibition of their growth and reproduction. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

This compound is unique in its structure and properties compared to other similar compounds, such as 1-Cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxo-quinoline-3-carboxylic acid. While both compounds share the quinoline core and similar functional groups, the presence of the chloro group in the former compound imparts different chemical and biological properties. Other similar compounds include various quinoline derivatives with different substituents on the core structure, each exhibiting unique reactivity and biological activity.

Biologische Aktivität

6-Chloro-1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, commonly referred to as a derivative of fluoroquinolone antibiotics, has garnered attention for its potential biological activities, particularly its antibacterial properties. This compound is structurally related to enrofloxacin and exhibits a range of pharmacological effects.

| Property | Value |

|---|---|

| Molecular Formula | C19H23ClN3O3 |

| Molecular Weight | 377.87 g/mol |

| CAS Number | 1369495-59-9 |

| IUPAC Name | 6-Chloro-1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid |

The biological activity of this compound is primarily attributed to its interaction with bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication and transcription. By inhibiting these enzymes, the compound effectively prevents bacterial cell division and growth, demonstrating significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Antibacterial Activity

Numerous studies have evaluated the antibacterial properties of this compound. It has shown potent activity against various strains of bacteria, including:

- Gram-positive bacteria: Staphylococcus aureus, Streptococcus pneumoniae

- Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa

In comparative studies with other fluoroquinolones, this compound exhibits comparable or superior efficacy against resistant strains. For instance, research indicates that derivatives similar to this compound have demonstrated enhanced potency against drug-resistant Staphylococcus aureus strains .

Case Studies

- Study on Antiproliferative Activity: A series of synthesized compounds based on the structure of this quinolone were tested for their antiproliferative effects against human lung tumor cell lines (A549). The results indicated that some derivatives exhibited significant cytotoxic effects, suggesting potential applications in cancer therapy .

- Antimicrobial Spectrum Evaluation: In a study assessing the antimicrobial spectrum of various piperazine-linked quinolones, it was found that certain derivatives had enhanced activity against both Gram-positive and Gram-negative microorganisms, indicating a broad-spectrum efficacy .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Modifications at specific positions on the quinolone ring can significantly impact its potency and spectrum of activity. For example:

- Chloro substitution at position 6 enhances lipophilicity and improves membrane penetration.

- Piperazine moiety at position 7 contributes to increased binding affinity for bacterial targets.

Eigenschaften

IUPAC Name |

6-chloro-1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClN3O3/c1-2-21-5-7-22(8-6-21)17-10-16-13(9-15(17)20)18(24)14(19(25)26)11-23(16)12-3-4-12/h9-12H,2-8H2,1H3,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCXWTMPZFKUGNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20160014 | |

| Record name | 6-Chloro-1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20160014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1369495-59-9 | |

| Record name | 6-Chloro-1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1369495599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Chloro-1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20160014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-CHLORO-1-CYCLOPROPYL-7-(4-ETHYLPIPERAZIN-1-YL)-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N02U08WH7B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.